molecular formula C11H14N2O2S B8526400 N-isopropyl-N-(3,4-methylenedioxyphenyl)thiourea

N-isopropyl-N-(3,4-methylenedioxyphenyl)thiourea

Cat. No. B8526400
M. Wt: 238.31 g/mol
InChI Key: DTIZKPOCYQTQOX-UHFFFAOYSA-N
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Patent
US03997564

Procedure details

To a stirred solution consisting of 45 ml. of dioxane and 200 ml. of water is added 27 grams of sodium hydroxide and the whole stirred until complete solution takes place. To this solution is added 17 grams of N-isopropyl-N-(3,4-methylenedioxyphenyl)-N'-benzoyl thiourea. The resulting mixture is heated to reflux for 48 hours and then cooled to 15°C. The resulting white solid is crystallized from benzene to obtain N-isopropyl-N-(3,4-methylenedioxyphenyl)-thiourea melting at 149°-151°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-isopropyl-N-(3,4-methylenedioxyphenyl)-N'-benzoyl thiourea
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1CCOCC1.[OH-].[Na+].[CH:9]([N:12]([C:24]1[CH:29]=[CH:28][C:27]2[O:30][CH2:31][O:32][C:26]=2[CH:25]=1)[C:13]([NH:15]C(=O)C1C=CC=CC=1)=[S:14])([CH3:11])[CH3:10]>O>[CH:9]([N:12]([C:24]1[CH:29]=[CH:28][C:27]2[O:30][CH2:31][O:32][C:26]=2[CH:25]=1)[C:13]([NH2:15])=[S:14])([CH3:11])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
N-isopropyl-N-(3,4-methylenedioxyphenyl)-N'-benzoyl thiourea
Quantity
17 g
Type
reactant
Smiles
C(C)(C)N(C(=S)NC(C1=CC=CC=C1)=O)C1=CC2=C(C=C1)OCO2
Step Three
Name
Quantity
27 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
the whole stirred until complete solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The resulting white solid is crystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(C(=S)N)C1=CC2=C(C=C1)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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